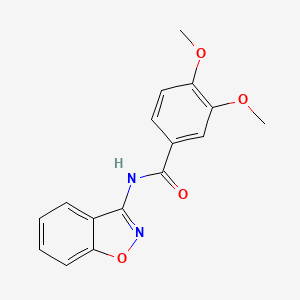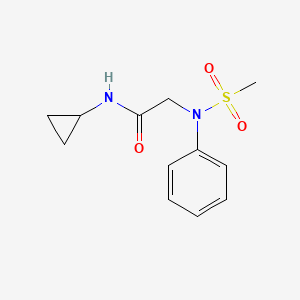
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as CMPG, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of glycine receptor antagonists and has shown promising results in various studies.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, binding to the receptor and preventing the binding of glycine. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission. Glycine receptors are important for the regulation of inhibitory neurotransmission in the central nervous system, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, suggesting that it can modulate synaptic transmission. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to reduce the activity of spinal cord neurons involved in pain perception, suggesting that it may have potential as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a number of advantages for use in lab experiments. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide as a therapeutic agent for neurological disorders. Studies have shown that glycine receptors are involved in the pathogenesis of various neurological disorders, including epilepsy, schizophrenia, and chronic pain. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may have potential as a treatment for these disorders by modulating glycine receptor activity.
Another area of interest is the development of more potent and selective glycine receptor antagonists. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a useful tool for studying glycine receptor function, but more potent and selective antagonists would be useful for developing new therapeutic agents.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, or N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, is a chemical compound that has shown promising results in scientific research. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has potential as a therapeutic agent for neurological disorders, and future research may lead to the development of more potent and selective glycine receptor antagonists.
Synthesemethoden
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be synthesized using a multistep process, starting with the reaction of cyclopropylamine with 4-methylsulfonylbenzoyl chloride to obtain N-cyclopropyl-N-(4-methylsulfonylphenyl)formamide. This intermediate is then reacted with phenylglycine to obtain N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective antagonist of glycine receptors, which are important for the regulation of synaptic transmission in the central nervous system. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been used to study the role of glycine receptors in various physiological processes, including pain perception, motor control, and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14(11-5-3-2-4-6-11)9-12(15)13-10-7-8-10/h2-6,10H,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGXFNIHCNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)
![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)
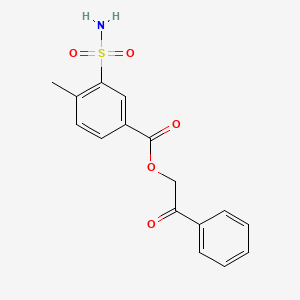


![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)
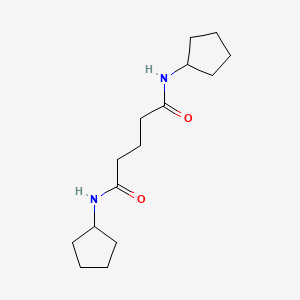

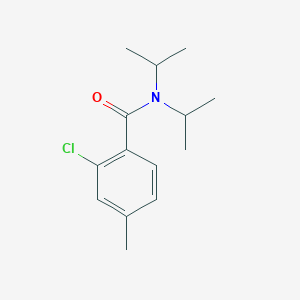
![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)
